molecular formula C20H16BrN3O2S B2804195 4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 691392-77-5

4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2804195
CAS No.: 691392-77-5
M. Wt: 442.33
InChI Key: JHHHMJIPAMAZRV-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a high-purity chemical compound intended for research and development applications. This molecule features a brominated benzenesulfonamide group linked to a 8-methylimidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The imidazo[1,2-a]pyridine core is recognized as a "drug prejudice" scaffold due to its significant presence in compounds with diverse biological activities . Researchers value this core for its wide range of pharmacological properties, which include anticancer, antibacterial, antiviral, and anti-inflammatory activities . Several marketed drugs, such as Zolpidem and Alpelisib, are derived from this heterocyclic system, underscoring its therapeutic relevance . The specific structural features of this compound, particularly the benzenesulfonamide group, are commonly investigated in the development of enzyme inhibitors, including potential targets like PI3Kα, which is a crucial pathway in cancer treatment . Furthermore, incorporating a pyridinyl-sulfonamide motif is a strategy explored in prodrug development to improve water solubility for anticancer agents . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers can utilize it in various studies, including hit-to-lead optimization, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex molecules for pharmacological screening.

Properties

IUPAC Name

4-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-14-4-3-11-24-13-19(22-20(14)24)15-5-2-6-17(12-15)23-27(25,26)18-9-7-16(21)8-10-18/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHHMJIPAMAZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the condensation of 2-aminopyridines with α-bromoketones under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free methods are employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki-Miyaura Coupling)

The bromine atom at the para position of the benzenesulfonamide moiety serves as a reactive site for cross-coupling reactions. The Suzuki-Miyaura reaction is particularly significant for introducing aryl or heteroaryl groups.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Dimethylformamide (DMF) or 1,4-dioxane

  • Temperature: 80–100°C under inert atmosphere (N₂/Ar)

Example Reaction:
4-Bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide + Arylboronic acid
→ 4-Aryl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide + Byproducts

This reaction is critical for generating derivatives with enhanced biological activity or modified physicochemical properties .

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) can undergo hydrolysis under acidic or basic conditions to yield sulfonic acid or amine intermediates.

Reaction Pathways:

  • Acidic Hydrolysis:
    Concentrated HCl (reflux, 6–12 h) → Benzenesulfonic acid + Amine derivative

  • Basic Hydrolysis:
    NaOH (aqueous ethanol, 60–80°C) → Sulfonate salt + Amine

Key Considerations:

  • Hydrolysis is slower compared to ester or amide groups due to the sulfonamide’s stability.

  • Reaction rates depend on steric hindrance and electronic effects from the imidazo[1,2-a]pyridine substituent .

Functionalization of the Imidazo[1,2-a]pyridine Core

The 8-methylimidazo[1,2-a]pyridine moiety participates in electrophilic substitutions, though its reactivity is modulated by the methyl group and adjacent nitrogen atoms.

Example Reactions:

  • Nitration:
    HNO₃/H₂SO₄ (0–5°C) → Nitro-substituted derivatives at the 5- or 7-position.

  • Halogenation:
    N-Bromosuccinimide (NBS) in DMF → Brominated imidazopyridine derivatives .

Reduction of Nitro Groups (if present in derivatives)

While the parent compound lacks a nitro group, synthetic intermediates or derivatives with nitro substituents can be reduced to amines.

Typical Conditions:

  • Catalytic Hydrogenation:
    H₂ (1–3 atm), Pd/C (10% w/w), ethanol, 25–50°C → Amine product.

  • Chemical Reduction:
    Fe/HCl or SnCl₂/HCl → Amine product .

Oxidation Reactions

The sulfonamide group is resistant to oxidation, but the methyl group on the imidazo[1,2-a]pyridine ring can be oxidized to a carboxylic acid under strong conditions.

Example:
KMnO₄, H₂O, Δ → 8-Carboxyimidazo[1,2-a]pyridine derivative.

Mechanistic Insights and Challenges

  • Steric Hindrance: The 8-methyl group on the imidazo[1,2-a]pyridine ring may slow electrophilic substitutions at adjacent positions.

  • Solubility Issues: Polar aprotic solvents (DMF, DMSO) are often required due to the compound’s low solubility in water or nonpolar solvents .

  • Byproduct Formation: Competing reactions (e.g., over-oxidation) necessitate precise control of reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the prominent applications of this compound is in the field of anticancer research. Studies have shown that derivatives of sulfonamide compounds exhibit significant cytotoxic activity against various cancer cell lines. The presence of the imidazo[1,2-a]pyridine moiety is particularly noteworthy as it enhances the interaction with biological targets involved in cancer progression.

Case Study: Inhibition of Kinase Activity

A study investigated the effect of 4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide on specific kinases involved in tumor growth. The compound was tested against several kinase assays, showing promising results in inhibiting the activity of kinases such as PI3K and AKT, which are crucial in cancer signaling pathways. The results indicated a dose-dependent inhibition, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development .

Pharmacology

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit broad-spectrum antibacterial activity. The effectiveness of this compound was assessed against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its sulfonamide group can be utilized to enhance the solubility and thermal stability of polymers.

Case Study: Synthesis of Functional Polymers

Research has demonstrated that incorporating this compound into polymer matrices can improve their mechanical properties and thermal resistance. For instance, when blended with polyvinyl chloride (PVC), the resulting composite exhibited enhanced tensile strength and thermal stability compared to pure PVC .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Substituent Effects on the Imidazo[1,2-a]pyridine Core

  • 8-Methyl vs. 8-Bromo Derivatives :
    The target compound’s 8-methyl group contrasts with 8-bromo analogs (e.g., compounds in and ), where bromine enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins. For example, 2-bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide (5a) exhibits a melting point of 263–265°C and a molecular weight of 508.0 g/mol, suggesting higher stability compared to methyl-substituted derivatives .

  • Sulfonamide Positioning :
    The benzenesulfonamide group in the target compound is attached to a meta-substituted phenyl ring, whereas describes a para-substituted variant (4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide). Meta substitution may confer steric advantages in target engagement compared to para isomers .

Sulfonamide Modifications

  • Morpholinosulfonyl vs. Bromobenzenesulfonamide: Compound 27 in , (6-Methyl-8-(3-(morpholinosulfonyl)phenyl)imidazo[1,2-a]pyridin-2-yl)(pyrrolidin-1-yl)methanone, demonstrates how replacing bromine with a morpholine-sulfonyl group enhances aqueous solubility (melting point: 170–172°C) while maintaining synthetic feasibility (71.1% yield). This contrasts with the target compound’s bromine, which may prioritize halogen bonding in target interactions .
  • Diethylbenzenesulfonamide Derivatives :
    N,N-Diethyl-3-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (28, ) shows a lower melting point (164–167°C) and higher yield (73.7%) compared to brominated analogs, suggesting that alkylation of the sulfonamide nitrogen improves synthetic accessibility but reduces crystallinity .

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Binding Affinity Synthetic Complexity
Bromine (para) ↑ (halogen bonding) Moderate
Morpholinosulfonyl ↑ (polar interactions) High
Diethylamine (sulfonamide) ↓ (steric hindrance) Low

Biological Activity

4-Bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and experimental data.

  • Molecular Formula : C18H17BrN4O2S
  • Molecular Weight : 404.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Anti-inflammatory Activity

Research has shown that sulfonamide derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit carrageenan-induced paw edema in rats, with inhibition percentages ranging from 87% to 94% depending on the dosage and time of administration .

Antimicrobial Activity

The compound has been tested against various bacterial strains. In a study evaluating related benzenesulfonamides:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL for one derivative.
  • S. aureus : MIC of 6.63 mg/mL for another derivative.
    These results indicate promising antimicrobial efficacy that warrants further investigation into the specific mechanisms of action against these pathogens .

Anticancer Activity

The anticancer potential of this compound was assessed in several cancer cell lines. In particular, derivatives containing similar structural motifs have shown inhibition of fibroblast growth factor receptor (FGFR) pathways in non-small cell lung cancer (NSCLC) models. One notable derivative exhibited IC50 values indicating effective cytotoxicity against multiple NSCLC cell lines with FGFR1 amplification .

Case Study 1: Anti-inflammatory Effects

A study involving the synthesis of various sulfonamide derivatives reported that certain compounds significantly reduced inflammation in a rat model. The most effective compounds achieved over 90% inhibition of edema at optimal dosages within three hours post-induction .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on a series of sulfonamide derivatives revealed that those related to our compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the imidazo-pyridine moiety enhanced antimicrobial potency .

Case Study 3: Anticancer Properties

Another study focused on the anticancer effects showed that certain derivatives inhibited cell proliferation in breast cancer cell lines (MCF7), with some achieving significant growth inhibition comparable to established chemotherapeutics. The molecular docking studies indicated favorable binding interactions with key targets involved in cancer progression .

Data Tables

Activity Type Tested Compound Activity Result Reference
Anti-inflammatoryThis compoundInhibition >90% at optimal dose
AntimicrobialRelated sulfonamidesMIC against E. coli: 6.72 mg/mL
AnticancerFGFR inhibitors derived from similar structuresIC50 values <10 µM in NSCLC cells

Q & A

Q. Key Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yield by 15–20% compared to conventional heating .
  • Catalyst Selection : Zinc dust and ammonium chloride enhance imidazo[1,2-a]pyridine cyclization efficiency .

How do spectroscopic techniques (NMR, IR, LC-MS) confirm the structural integrity of this compound?

Basic Research Question
Methodological Validation :

  • ¹H/¹³C-NMR : Peaks at δ 8.6–8.7 ppm (imidazo[1,2-a]pyridine protons) and δ 167–170 ppm (sulfonamide carbonyl) confirm regiochemistry .
  • FT-IR : Absorbance at 1672 cm⁻¹ (C=O stretch) and 821 cm⁻¹ (C-Br vibration) .
  • LC-MS : [M+1]⁺ ion at m/z 508.0 aligns with the molecular formula C₂₀H₁₅BrN₃O₂S .

Q. Experimental Design :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified enzymes .
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔG, ΔH) for ligand-receptor interactions .

How do structural modifications (e.g., halogen substitution) alter bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) :

Modification Impact on Activity Reference
Bromine → Chlorine at C4Reduces IC₅₀ by 40% (H⁺/K⁺ ATPase)
Methyl → Ethyl at imidazo C8Improves metabolic stability (t₁/₂ ↑2x)
Sulfonamide → CarbamateAbolishes activity (loss of H-bonding)

Q. Methodology :

  • In Silico Docking : Predicts binding poses with homology-modeled targets (e.g., AutoDock Vina) .
  • Metabolic Profiling : Hepatocyte microsomal assays assess stability .

How can contradictions in reported synthetic yields be resolved?

Advanced Research Question
Case Study :

  • Microwave vs. Conventional Heating : Yields vary from 62% (traditional reflux) to 85% (microwave, solvent-free) due to enhanced reaction homogeneity .
  • Solvent Effects : DMF increases sulfonamide coupling efficiency by 25% compared to THF .

Q. Resolution Strategies :

DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent, catalyst) identifies optimal conditions .

In-Line Analytics : ReactIR monitors intermediate formation to troubleshoot low yields .

What computational tools are used to predict pharmacokinetic properties?

Advanced Research Question
Methodological Pipeline :

  • ADMET Prediction : SwissADME estimates LogP (2.8), solubility (-5.2), and CYP450 inhibition .
  • MD Simulations : GROMACS models membrane permeability (e.g., blood-brain barrier penetration) .

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